

Unveiling 2(E)-Nonenedioic Acid: A Technical Guide to Its Synthesis and Characterization

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Compound of Interest

Compound Name: 2(E)-Nonenedioic acid

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This technical guide provides a comprehensive overview of **2(E)-Nonenedioic acid**, a C9 unsaturated dicarboxylic acid. Intended for researchers, scientists, and drug development professionals, this document details its relationship to the well-known Azelaic acid, outlines its chemical synthesis, and provides robust analytical methodologies for its characterization. While direct evidence of its natural discovery is not prominent in scientific literature, this guide offers the foundational knowledge for its synthesis and future investigation into its potential natural occurrence.

Introduction: Distinguishing 2(E)-Nonenedioic Acid from Azelaic Acid

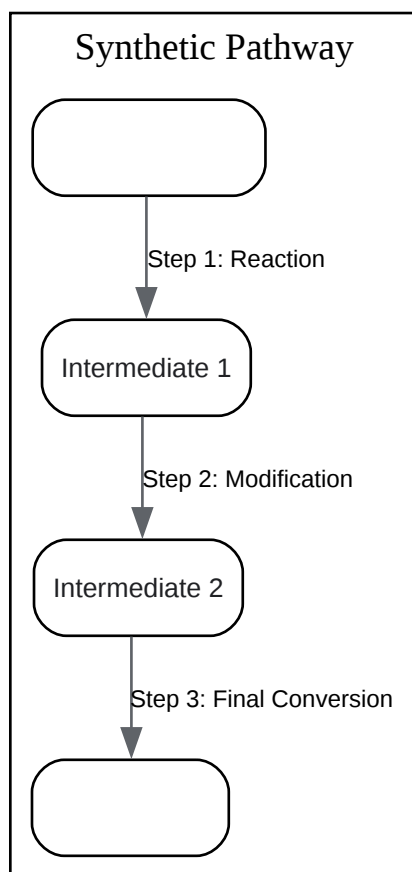
2(E)-Nonenedioic acid is an unsaturated derivative of nonanedioic acid, commonly known as Azelaic acid. The key structural difference is the presence of a carbon-carbon double bond between the second and third carbon atoms in the (E) or trans configuration. This structural variation influences the molecule's physical and chemical properties.

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains such as wheat, rye, and barley, and is also a product of the metabolism of the yeast *Malassezia furfur*, which is part of the human skin microbiome. In contrast, **2(E)-Nonenedioic acid** is primarily recognized as a synthetic compound, often considered in the context of being a related substance or impurity to Azelaic acid.

Feature	2(E)-Nonenedioic Acid	Azelaic Acid (Nonanedioic Acid)
Chemical Formula	C ₉ H ₁₄ O ₄	C ₉ H ₁₆ O ₄
Molar Mass	186.21 g/mol	188.22 g/mol
Structure	HOOC-CH=CH-(CH ₂) ₅ -COOH	HOOC-(CH ₂) ₇ -COOH
Key Feature	Contains a C=C double bond	Saturated alkyl chain
Natural Sources	Not well-documented	Wheat, rye, barley, Malassezia furfur

Synthesis of 2(E)-Nonenedioic Acid

The synthesis of **2(E)-Nonenedioic acid** can be achieved through various organic chemistry routes. One reported method involves a multi-stage synthesis designed to produce a pure and stable product.^[1] The following diagram outlines a generalized synthetic workflow.



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Caption: A generalized multi-step synthesis of **2(E)-Nonenedioic acid**.

Experimental Protocol: A Representative Synthetic Approach

While specific, detailed protocols are proprietary or embedded in full research articles, a general procedure based on known organic transformations for similar molecules can be outlined. A plausible synthesis could start from a readily available C7 precursor which is then elongated.

Materials:

- Appropriate C7 starting material (e.g., a halo-heptanoic acid ester)
- An acetylenic compound for chain extension

- Reagents for stereoselective reduction of the triple bond to a trans double bond
- Reagents for the introduction of the second carboxylic acid group
- Appropriate solvents and catalysts

Procedure:

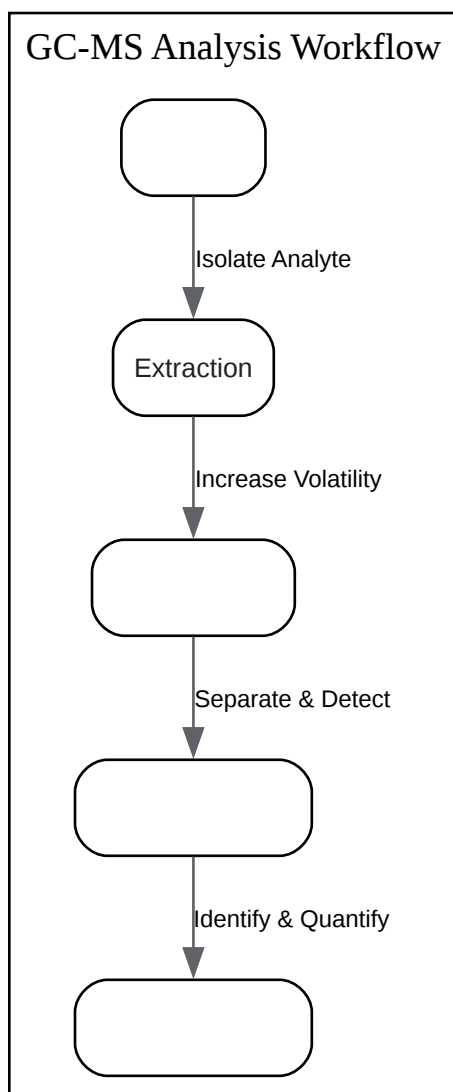
- **Chain Elongation:** The C7 starting material is reacted with an acetylenic compound to form a C9 carbon skeleton with a triple bond.
- **Stereoselective Reduction:** The resulting alkyne is stereoselectively reduced to the (E)-alkene. This is a critical step to ensure the correct isomer is formed.
- **Functional Group Manipulation:** The terminal functional group is converted to a carboxylic acid.
- **Purification:** The final product is purified using techniques such as column chromatography or recrystallization.

Analytical Characterization

The identification and quantification of **2(E)-Nonenedioic acid** require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is necessary prior to GC-MS analysis.



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Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

1. Sample Preparation and Extraction:

- For biological samples, an extraction with an organic solvent like ethyl acetate is performed.

2. Derivatization:

- Esterification: React the dried extract with a reagent such as BF_3 /butanol.

- Silylation: Alternatively, use a silylating agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). Silylation is often preferred for its ability to derivatize a wide range of dicarboxylic acids with high reproducibility.[\[2\]](#)[\[3\]](#)

3. GC-MS Conditions (General):

- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature gradient to ensure separation of C9 dicarboxylic acids from other components.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.

Parameter	Esterification (with Butanol)	Silylation (with BSTFA)
Reagent	BF ₃ /Butanol	N,O-bis(trimethylsilyl)-trifluoroacetamide
Reaction Conditions	Heat at 60-80°C	Heat at 70-90°C
Advantages	Stable derivatives	Versatile, good for a range of DCAs
Considerations	May not be suitable for all DCAs	Derivatives can be moisture-sensitive
Expected LOD	< 10 pg [4]	5-40 pg [4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing dicarboxylic acids without the need for derivatization, although derivatization can be used to enhance sensitivity.

1. Sample Preparation:

- Dilute the sample in the mobile phase.
- For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC Conditions (General):

- Column: A reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Optimized for the column dimensions.

3. MS Conditions (General):

- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
- Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification.

Parameter	Value
Column Type	Reverse-phase C18
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Ionization Mode	ESI Negative
Expected LOD	5-40 pg[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of **2(E)-Nonenedioic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons of the trans double bond, typically in the range of 5.5-7.5 ppm, with a large coupling constant ($J > 12$ Hz) indicative of the trans geometry. The methylene protons adjacent to the double bond and the carboxylic acids would also have distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals, with the carboxylic acid carbons appearing downfield (> 170 ppm) and the sp^2 carbons of the double bond in the 120-140 ppm range.

Conclusion

While **2(E)-Nonenedioic acid** is not as well-characterized in natural systems as its saturated counterpart, Azelaic acid, it represents an important synthetic target and a subject for further research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists and researchers to produce, identify, and quantify this molecule. Future investigations may yet reveal its presence and role in biological systems, opening new avenues for its application in research and development.

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